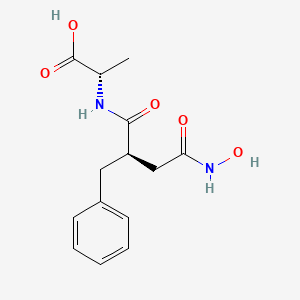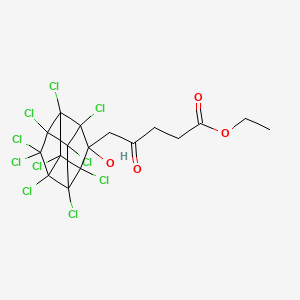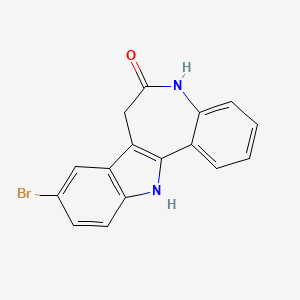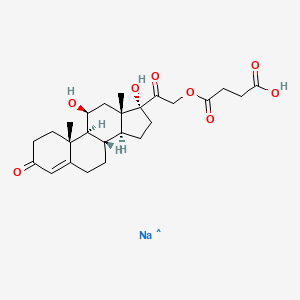
氢化可的松钠琥珀酸酯
概述
描述
Hydrocortisone sodium succinate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and immunosuppressive properties. This compound is used to treat a variety of conditions, including severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .
科学研究应用
氢化可的松钠琥珀酸酯在科学研究中具有广泛的应用:
化学: 它用于研究糖皮质激素受体相互作用和开发新的皮质类固醇药物。
生物学: 它用于研究糖皮质激素对细胞过程和免疫反应的影响。
医学: 它用于治疗多种疾病,包括严重的过敏反应、炎症性疾病和肾上腺功能减退症。
工业: 它用于制药产品的配方和新药物递送系统的开发 .
作用机制
氢化可的松钠琥珀酸酯通过与糖皮质激素受体结合发挥作用。这种受体-配体复合物然后转移到细胞核中,在那里它与靶基因启动子区域的糖皮质激素反应元件结合。 这种结合导致抗炎和免疫抑制介质的转录以及促炎细胞因子活性的抑制 .
安全和危害
未来方向
Hydrocortisone sodium succinate is used in the treatment of many different conditions, including allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, multiple sclerosis, or lung disorders . It is also used to replace steroids in people with adrenal insufficiency (decreased production of natural steroids by the adrenal glands) . It is expected that the use of this drug will continue to evolve with ongoing research and clinical trials.
生化分析
Biochemical Properties
Hydrocortisone sodium succinate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to intracellular glucocorticoid receptors, which are then translocated into the nucleus. This binding initiates the transcription of glucocorticoid-responsive genes, such as various cytokines and lipocortins . These interactions result in the suppression of inflammation and modulation of the immune response. Additionally, hydrocortisone sodium succinate affects the activity of enzymes involved in carbohydrate, protein, and lipid metabolism .
Cellular Effects
Hydrocortisone sodium succinate exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also affects the balance of water and electrolytes within cells, impacting cellular metabolism . Furthermore, hydrocortisone sodium succinate can alter the expression of genes involved in the immune response, leading to immunosuppression .
Molecular Mechanism
The molecular mechanism of hydrocortisone sodium succinate involves its binding to cytosolic glucocorticoid receptors. After binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes . This binding initiates the transcription of genes that encode anti-inflammatory proteins and suppress pro-inflammatory cytokines . Additionally, hydrocortisone sodium succinate can inhibit the activity of enzymes involved in the inflammatory response, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydrocortisone sodium succinate can change over time. Following intravenous injection, the compound’s effects are evident within one hour and persist for a variable period . The excretion of the administered dose is nearly complete within 12 hours . Stability studies have shown that hydrocortisone sodium succinate is optimally stable at pH 7 to 8 and can degrade over time at different temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential impacts on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of hydrocortisone sodium succinate vary with different dosages in animal models. In dogs and cats, the compound is dosed at 1 to 2.5 mg per pound (2.5 to 5 mg/kg) twice daily for anti-inflammatory effects . Higher doses can lead to increased urination, water consumption, and muscle wasting . In experimental animal models, corticosteroids like hydrocortisone sodium succinate have been shown to be useful in managing hemorrhagic, traumatic, and surgical shock when standard therapy is ineffective . Long-term use can result in adverse effects such as delayed wound healing and adrenal insufficiency .
Metabolic Pathways
Hydrocortisone sodium succinate is involved in various metabolic pathways, including those related to carbohydrate, protein, and lipid metabolism. It interacts with enzymes such as 11β-hydroxysteroid dehydrogenase, which converts inactive cortisone to active cortisol . The compound also affects the renin-angiotensin-aldosterone system, influencing blood pressure regulation . Additionally, hydrocortisone sodium succinate can impact metabolic flux and metabolite levels, contributing to its wide-ranging effects on cellular metabolism .
Transport and Distribution
Hydrocortisone sodium succinate is transported and distributed within cells and tissues through various mechanisms. When administered intravenously, it rapidly reaches many tissues within the body and exerts multiple pharmacologic effects . The compound can also be injected intramuscularly, leading to similar systemic effects due to rapid absorption into the vascular system . The distribution of hydrocortisone sodium succinate is influenced by its solubility and the presence of transporters and binding proteins that facilitate its movement within the body .
Subcellular Localization
The subcellular localization of hydrocortisone sodium succinate is primarily within the cytoplasm and nucleus of cells. After binding to glucocorticoid receptors in the cytosol, the receptor-ligand complex translocates into the nucleus, where it exerts its effects on gene transcription . This localization is crucial for the compound’s activity, as it allows for the regulation of glucocorticoid-responsive genes and the suppression of inflammatory responses . Additionally, hydrocortisone sodium succinate may undergo post-translational modifications that influence its targeting to specific cellular compartments .
准备方法
合成路线和反应条件
氢化可的松钠琥珀酸酯由氢化可的松单酯琥珀酸酯合成。该过程包括将氢化可的松单酯琥珀酸酯溶解在纯水中,温度在 0-60°C 之间。然后加入碳酸氢钠或氢氧化钠以将 pH 值调节至 7.5-11.0 之间。将丙酮缓慢滴入溶液中,并将混合物在 10-20°C 下保持 1-2 小时。 然后用活性炭对反应产物进行脱色,过滤并减压干燥以获得氢化可的松钠琥珀酸酯 .
工业生产方法
在工业环境中,氢化可的松钠琥珀酸酯的生产涉及类似的步骤,但规模更大。过程条件经过优化以确保高产率和纯度。 反应溶液中丙酮的使用受到严格控制,以稳定产物并达到 97% 或更高的纯度 .
化学反应分析
反应类型
氢化可的松钠琥珀酸酯会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,导致形成氧化产物。
还原: 该反应涉及添加氢或去除氧,导致形成还原产物。
取代: 该反应涉及用另一个官能团取代一个官能团。
常见的试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及各种酸和碱用于取代反应。 这些反应的条件根据所需产物和所进行的具体反应而有所不同 .
形成的主要产物
相似化合物的比较
氢化可的松钠琥珀酸酯与其他糖皮质激素类似,例如:
泼尼松: 一种合成的糖皮质激素,具有更长的作用时间和更高的效力。
地塞米松: 一种合成的糖皮质激素,具有非常高的效力,作用时间长。
属性
| { "Design of the Synthesis Pathway": "The synthesis of Hydrocortisone sodium succinate involves the esterification of Hydrocortisone with succinic acid followed by the addition of sodium hydroxide to form the sodium salt of Hydrocortisone succinate. The sodium salt is then further reacted with succinic anhydride to form Hydrocortisone sodium succinate.", "Starting Materials": [ "Hydrocortisone", "Succinic acid", "Sodium hydroxide", "Succinic anhydride" ], "Reaction": [ "Hydrocortisone is esterified with succinic acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to form Hydrocortisone succinate.", "Sodium hydroxide is added to the reaction mixture to form the sodium salt of Hydrocortisone succinate.", "Succinic anhydride is added to the reaction mixture to form Hydrocortisone sodium succinate.", "The final product is purified by recrystallization or column chromatography." ] } | |
CAS 编号 |
125-04-2 |
分子式 |
C25H34O8.Na C25H34NaO8 |
分子量 |
485.5 g/mol |
IUPAC 名称 |
sodium;4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C25H34O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 |
InChI 键 |
LGKJVUKNTHOZJH-CODXZCKSSA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.[Na] |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)[O-])O)C)O.[Na+] |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.[Na] |
外观 |
Solid powder |
| 125-04-2 | |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
2203-97-6 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
A-hyrocort cortisol hemisuccinate cortisol succinate cortisol succinate, sodium salt cortisol-21-(hydrogen succinate) hydrocortisone 21-sodium succinate hydrocortisone hemisuccinate hydrocortisone hemisuccinate anhydrous hydrocortisone succinate pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, (11beta)- Solu-Cortef Sopolcort H Sopolkort |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Hydrocortisone sodium succinate, a synthetic glucocorticoid, functions similarly to endogenous cortisol. [] It binds to intracellular glucocorticoid receptors, forming a complex that translocates to the nucleus. [] This complex then binds to specific DNA sequences, modulating the transcription of glucocorticoid-responsive genes, ultimately leading to decreased inflammation and suppressed immune response. []
ANone: Research has shown that high doses of hydrocortisone sodium succinate can inhibit collagen biosynthesis in chicken embryo tibiae explants. [] This inhibition affects the production of hydroxyproline, hydroxylysine, and the uptake of precursor amino acids involved in collagen synthesis. []
ANone: While hydrocortisone sodium succinate doesn't significantly alter electrophysiological parameters in aerobic conditions, it has demonstrated a protective effect against hypoxia-induced changes in rabbit papillary muscle. [] Specifically, it mitigates the shortening of action potential duration at specific repolarization levels (-60mV) during hypoxia. []
ANone: The molecular formula of hydrocortisone sodium succinate is C25H33NaO8, and its molecular weight is 484.51 g/mol.
ANone: Several studies utilize UV-Vis spectrophotometry for analyzing hydrocortisone sodium succinate content and degradation. [, ] Additionally, high-performance liquid chromatography (HPLC) methods coupled with UV detection at 242 nm are frequently employed for related substance determination. [, , , ]
ANone: Research shows that protecting hydrocortisone sodium succinate solutions from light does not significantly impact its stability in 0.9% sodium chloride or 5% glucose solutions. []
ANone: While studies suggest stability for several hours at room temperature, intrathecal administration within a few hours of preparation is recommended for admixtures containing cytarabine, methotrexate sodium, and hydrocortisone sodium succinate due to the absence of antibacterial preservatives. []
ANone: One method involves adjusting the pH of the formulation. For example, A-Hydrocort sterile powder is formulated with sodium phosphate buffers to maintain a pH of 7-8 after reconstitution, ensuring drug stability. [] Additionally, storing the reconstituted solution at recommended temperatures (2-8°C) and protecting it from light can help maintain its stability.
ANone: While the provided research papers don't directly address specific formulation strategies to enhance solubility or bioavailability, the use of a highly water-soluble sodium succinate ester form already contributes to its rapid intravenous administration and bioavailability. []
ANone: Continuous intravenous infusion of hydrocortisone sodium succinate at doses of 0.32 and 0.65 mg/kg/h resulted in significant and sustained increases in plasma cortisol levels in healthy dogs. [] The plateau concentrations achieved were dependent on the dose, with the higher dose producing levels above those typically needed for adequate glucocorticoid and mineralocorticoid activity in stressed dogs with adrenal insufficiency. []
ANone: Research in pregnant sheep shows that maternal infusion of hydrocortisone sodium succinate does not significantly alter fetal plasma ACTH or cortisol concentrations, suggesting limited placental transfer. []
ANone: Hydrocortisone sodium succinate has been shown to suppress IL-10 production by LPS-stimulated PBMCs in a dose-dependent manner, both in healthy individuals and cancer patients. [] This finding highlights its immunosuppressive properties beyond its anti-inflammatory effects.
ANone: A study comparing the efficacy of verapamil, hydrocortisone sodium succinate, and phosphatidylcholine in preventing peritoneal adhesions in rats found that phosphatidylcholine provided the most significant reduction in adhesion formation. [] While both verapamil and hydrocortisone sodium succinate showed some benefit, their effects were less pronounced than those of phosphatidylcholine. []
ANone: A study investigating the combination of oral hydrocortisone sodium succinate and aluminum phosphate gel for stricture prevention after ESD found a significantly lower stricture rate (7.1%) compared to the standard approach of endoscopic steroid injection and systemic steroids (53.8%). [] This suggests the oral combination may be a promising preventative strategy. []
ANone: While generally well-tolerated, hydrocortisone sodium succinate has been associated with rare cases of anaphylactoid reactions, particularly in individuals with a history of hypersensitivity to corticosteroids. [, , , , ] Other reported side effects include anorectal pruritus, especially with the sodium phosphate ester form, and transient hypokalemia following glucocorticoid administration. [, ]
ANone: High-performance liquid chromatography (HPLC) is widely used to determine the content and related substances in hydrocortisone sodium succinate formulations. [, , , , ] UV-Vis spectrophotometry is also employed for content determination and stability studies. [, ]
ANone: Hydrocortisone sodium succinate is a highly water-soluble ester form of hydrocortisone. [] This property makes it suitable for intravenous administration, allowing for rapid achievement of therapeutic blood levels.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)
![6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B1673371.png)

![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)
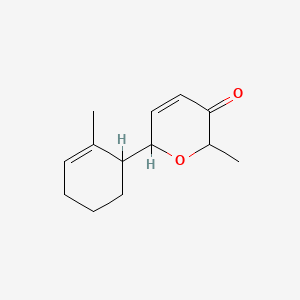
![2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide](/img/structure/B1673376.png)


![(2S)-2-[(2S)-2-amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[(2R,3S)-2,3-diamino-2-[(2S,3R)-4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B1673379.png)

